molecular formula C25H27ClN2O5S B2568767 Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217098-44-6

Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2568767
CAS No.: 1217098-44-6
M. Wt: 503.01
InChI Key: QESMNLKGPNMAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a 3,4-dimethoxybenzamido group at position 2, and a methyl ester at position 2. This compound shares structural homology with anti-inflammatory and analgesic agents such as Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) . Its design likely optimizes pharmacokinetic properties (e.g., solubility, bioavailability) through the 3,4-dimethoxybenzamido moiety, which may enhance receptor binding compared to simpler analogs. The hydrochloride salt improves stability and aqueous solubility for pharmacological applications .

Properties

IUPAC Name

methyl 6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S.ClH/c1-30-19-10-9-17(13-20(19)31-2)23(28)26-24-22(25(29)32-3)18-11-12-27(15-21(18)33-24)14-16-7-5-4-6-8-16;/h4-10,13H,11-12,14-15H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMNLKGPNMAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The tetrahydrothieno[2,3-c]pyridine scaffold is a common pharmacophore in anti-inflammatory, analgesic, and cytokine-modulating agents. Below is a detailed comparison of key analogs:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3,4-Dimethoxybenzamido, methyl ester, benzyl 529.0 (calculated) Presumed anti-inflammatory/analgesic (analogous to Tinoridine); structural optimization for enhanced binding
Tinoridine Hydrochloride 2-Amino, 3-ethoxycarbonyl, benzyl 348.9 Analgesic and anti-inflammatory (2× potency vs. aspirin); rapid oral absorption (Tmax = 30 min, t1/2 = 3 h)
(E)-6-(But-2-enoyl)-2-(3-(3-(Trifluoromethyl)benzoyl)thioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) 3-(Trifluoromethyl)benzoylthioureido, but-2-enoyl 519.05 Inhibits TNF-α production (IC50 = 0.8 μM in rat whole blood); high lipophilicity enhances membrane penetration
Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate 2-Amino, ethyl ester, benzyl 316.42 Intermediate for anti-inflammatory agents; lower steric hindrance may favor metabolic clearance
PD 81,723 (2-Amino-4,5-Dimethyl-3-Thienyl-[3-(Trifluoromethyl)Phenyl]Methanone) 3-(Trifluoromethyl)phenyl, 4,5-dimethylthiophene 313.3 Allosteric enhancer of adenosine A1 receptor binding (EC50 = 0.6 μM); competitive antagonism at higher doses

Key Findings from Structure-Activity Relationship (SAR) Studies

Core Modifications: The tetrahydrothieno[2,3-c]pyridine core is critical for maintaining conformational rigidity and receptor interaction. Replacement with benzene or nitrogen-containing heterocycles diminishes activity . Substitution at position 6 (benzyl) enhances metabolic stability by shielding the core from oxidative degradation .

Ester vs. Amide Groups: Methyl or ethyl esters at position 3 (e.g., target compound, Tinoridine) improve oral bioavailability compared to carboxylic acid derivatives. Ethyl esters may confer longer half-lives due to slower hydrolysis . The 3,4-dimethoxybenzamido group in the target compound likely enhances solubility and hydrogen-bonding interactions vs. non-polar substituents (e.g., trifluoromethyl in 7h) .

Aromatic Substitutions :

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamido moiety (as in 7h) increase TNF-α inhibition but may reduce selectivity .
  • Methoxy groups (as in the target compound) balance lipophilicity and polarity, optimizing blood-brain barrier penetration for CNS targets .

Amino Group Requirements: A free NH group at position 2 is essential for allosteric modulation of adenosine A1 receptors. Methylation or acylation of this group abolishes activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.